(2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide
Overview
Description
(2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes phenyl and ethynyl groups
Preparation Methods
The synthesis of (2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethynylbenzene with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using column chromatography.
Chemical Reactions Analysis
(2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong nucleophiles like sodium amide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with hydrogen gas would yield alkanes.
Scientific Research Applications
(2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in the study of cell signaling pathways due to its potential interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
(2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide can be compared with other similar compounds such as:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar aromatic structure but different functional groups.
Benzene derivatives: Compounds like toluene and xylene share the aromatic ring structure but differ in their substituents and applications.
The uniqueness of this compound lies in its combination of phenyl and ethynyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-23(18-16-20-11-5-2-6-12-20)24-22-14-8-7-13-21(22)17-15-19-9-3-1-4-10-19/h1-14,16,18H,(H,24,25)/b18-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZUFLPIEYUQAK-FBMGVBCBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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